![molecular formula C8H6N2O2 B1311414 Pyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 474432-62-7](/img/structure/B1311414.png)
Pyrazolo[1,5-a]pyridine-7-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . It has significant applications in synthetic and medicinal chemistry .
Synthesis Analysis
Pyrazolo[1,5-a]pyridine derivatives have been synthesized using novel and uncomplicated methods . These methods have allowed for the creation of further ring extensions like electron gaining and donating in pyrazolo pyridine, which can alter its chemical properties .Molecular Structure Analysis
The molecular formula of Pyrazolo[1,5-a]pyridine-7-carboxylic acid is C8H6N2O2 . Its molecular weight is 162.15 g/mol . The InChIKey is JKCBBZQNDFGAKL-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine has been used in medicinal chemistry and drug molecule production . Its reactivity has been a focus of synthetic strategies in recent years .Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrazolo[1,5-a]pyridine-7-carboxylic acid include a molecular weight of 162.15 g/mol, a topological polar surface area of 54.6 Ų, and a complexity of 196 .Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-a]pyridine-7-carboxylic acid, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
These compounds have been used as chemosensors due to their tunable photophysical properties . They can be designed to emit light at different wavelengths, making them useful for detecting specific chemicals or conditions .
Organic Materials
Pyrazolo[1,5-a]pyrimidines have been used in the progress of organic materials . Their unique properties make them suitable for use in various applications, including the development of new materials .
Bioimaging Applications
These compounds have been used in bioimaging applications . Their fluorescent properties make them ideal for visualizing biological structures and processes .
Organic Light-Emitting Devices
Pyrazolo[1,5-a]pyrimidines have been used in organic light-emitting devices . Their ability to emit light when excited makes them suitable for use in these devices .
Bio-Macromolecular Interactions
These compounds have been used to study bio-macromolecular interactions . Their unique properties allow them to interact with biological macromolecules in specific ways, providing valuable insights into these interactions .
Synthesis of Relevant Chemicals in Biological, Physical-Chemical, Material Science, and Industrial Fields
Pyrazole-containing compounds, including Pyrazolo[1,5-a]pyridine-7-carboxylic acid, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Pharmaceutical Products
The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Future Directions
Mechanism of Action
- However, given its structural features (fused pyrazole and pyrimidine rings), it may interact with enzymes involved in cellular processes, such as kinases, proteases, or nucleotide-binding proteins .
- These changes could lead to downstream effects, such as altered signaling pathways or gene expression .
- Further studies are needed to elucidate specific pathways influenced by Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid .
- Bioavailability : Factors like solubility, stability, and metabolism influence its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCBBZQNDFGAKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450373 | |
Record name | Pyrazolo[1,5-a]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
474432-62-7 | |
Record name | Pyrazolo[1,5-a]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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